molecular formula C17H17ClN6O3 B563008 唑吡酮 D8 CAS No. 1215518-83-4

唑吡酮 D8

货号: B563008
CAS 编号: 1215518-83-4
分子量: 396.861
InChI 键: GBBSUAFBMRNDJC-COMRDEPKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Zopiclone D8 has a complex molecular structure. The IUPAC name for Zopiclone D8 is [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical and Chemical Properties Analysis

Zopiclone D8 has several computed properties. It has a molecular weight of 396.9 g/mol, an XLogP3-AA of 0.5, and a topological polar surface area of 91.8 Ų . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 3 rotatable bonds .

科学研究应用

  1. 与 γ-氨基丁酸 A 型受体的相互作用:唑吡酮已知与神经元 γ-氨基丁酸 A 型受体相互作用。它在受体寡聚体中具有独特的结合位点,不同于经典的苯二氮卓类药物。α1 亚基的组氨酸 101 在唑吡酮、地西泮和氟硝西泮的配体识别中起着相似的作用 (Davies 等,2000).

  2. 尿液代谢物的鉴定:超高效液相色谱/串联质谱 (UHPLC-MS/MS) 和与高分辨率质谱 (HRMS) 耦合的 UHPLC 用于测定尿液中的 Z 化合物及其代谢物。这在药物促进性侵犯 (DFSA) 等情况下至关重要 (Strano Rossi 等,2014).

  3. 唑吡酮代谢中的细胞色素 P-450 酶:细胞色素 P-450 3A4 和 2C8 在唑吡酮代谢中具有重要作用。了解这些酶促途径对于预测药物相互作用和药物代谢中的个体差异至关重要 (Becquemont 等,1999).

  4. 临床疗效和耐受性:唑吡酮已被发现对治疗失眠有效,可减少睡眠潜伏期、夜间觉醒次数并增加总睡眠时间。它通常耐受性良好,不良事件发生率低,其使用似乎不会对整体幸福感和日常生活能力造成显着损害 (Louzada 等,2021).

  5. 成瘾可能性:出现过唑吡酮依赖的病例,特别是在有药物滥用史或其他精神疾病的患者中。虽然它被认为比苯二氮卓类药物具有较低的成瘾性,但在其处方中建议谨慎 (Hajak 等,2003).

  6. 真菌生物转化后的对映选择性分析:基于毛细管电泳 (CE) 和分散液-液微萃取 (DLLME) 的对映选择性方法已被开发用于分析唑吡酮及其活性代谢物,证明了真菌在将唑吡酮代谢为其活性代谢物方面的潜力 (Albuquerque 等,2015).

作用机制

Target of Action

Zopiclone D8, also known as Zopiclone-d8, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Zopiclone D8 exerts its action by binding on the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Biochemical Pathways

The primary biochemical pathway affected by Zopiclone D8 is the GABAergic system. By modulating the GABA B Z receptor complex, Zopiclone D8 enhances the inhibitory effects of GABA, leading to increased chloride ion conductance, hyperpolarization of neuronal membranes, and inhibition of the action potential .

Pharmacokinetics

After oral administration, Zopiclone D8 is rapidly absorbed, with a bioavailability of approximately 80% . It is rapidly and widely distributed to body tissues, including the brain . Zopiclone D8 is partly metabolized in the liver to form an inactive N-demethylated derivative and an active N-oxide metabolite . Approximately 50% of the administered dose is decarboxylated and excreted via the lungs . Less than 7% of the administered dose is renally excreted as unchanged Zopiclone D8 .

Result of Action

The molecular and cellular effects of Zopiclone D8’s action include sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . These effects are primarily due to the enhancement of the inhibitory effects of GABA on neuronal activity .

Action Environment

The action, efficacy, and stability of Zopiclone D8 can be influenced by various environmental factors. For instance, the pharmacokinetics of Zopiclone D8 are altered by aging and are influenced by renal and hepatic functions . Additionally, drug interactions have been observed with erythromycin, trimipramine, and carbamazepine .

安全和危害

Zopiclone, the non-deuterated form of Zopiclone D8, may cause serious side effects. Use of this medication may lead to the development of abuse and/or physical and psychological dependence. The risk of dependence increases with dose and duration of treatment and is greater when this medication is used for more than 4 weeks, and in patients with a history of mental disorders and/or alcohol, illicit substance or drug abuse . Drowsiness, difficulties breathing, coma and death may occur if zopiclone is taken together with opioids .

生化分析

Biochemical Properties

Zopiclone D8 interacts with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . It binds selectively to the brain alpha subunit of the GABA A omega-1 receptor . This interaction enhances the actions of GABA, leading to the therapeutic and adverse effects of Zopiclone D8 .

Cellular Effects

Zopiclone D8 exerts significant hypnotic effects by reducing sleep latency and improving sleep quality . It influences cell function by modulating the GABA B Z receptor chloride channel macromolecular complex . This modulation is hypothesized to be responsible for some of the pharmacological properties of benzodiazepines, which include sedative, anxiolytic, muscle relaxant, and anticonvulsive effects in animal models .

Molecular Mechanism

The mechanism of action of Zopiclone D8 involves allosteric modulation of the GABA A receptor . Zopiclone D8 displaces the binding of flunitrazepam with an affinity of 28 nM, and enhances the binding of the channel blocker TBPS . This interaction with the GABA A receptor potentiates responses to GABA .

Temporal Effects in Laboratory Settings

Zopiclone D8 has a rapid onset within 30 minutes and a short half-life of 1-7 hours . It shows preferential agonist activity at the α1 subunit of the GABA A receptor . Studies have revealed no marked tolerance to the effects of Zopiclone D8 with up to 6 weeks duration of administration .

Dosage Effects in Animal Models

The effects of Zopiclone D8 vary with different dosages in animal models . High doses of Zopiclone D8 have been associated with significant side effects, including daytime drowsiness, dizziness, lightheadedness, bitter taste, dry mouth, headache, and upset stomach .

Metabolic Pathways

Zopiclone D8 is extensively metabolized in the liver by oxidation, demethylation, and decarboxylation . Around half of the dose is converted to inactive metabolites by decarboxylation . Zopiclone D8 is extracted from biological specimens using solid phase extraction, and is screened and confirmed by gas chromatography mass spectrometry .

Transport and Distribution

Zopiclone D8 is rapidly and widely distributed to body tissues, including the brain . It is excreted in urine, saliva, and breast milk . The volume of distribution of Zopiclone D8 is approximately 100 liters in healthy subjects .

Subcellular Localization

The subcellular localization of Zopiclone D8 is primarily within the brain, where it binds selectively to the alpha subunit of the GABA A omega-1 receptor . This receptor is a part of the GABA B Z receptor chloride channel macromolecular complex, which is involved in the modulation of inhibitory synaptic transmission .

属性

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215518-83-4
Record name [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。